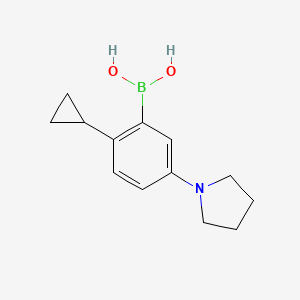
(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a pyrrolidinyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The general procedure involves the reaction of a halogenated aromatic compound with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are usually mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The key to industrial synthesis is optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce boranes. Substitution reactions can yield a wide range of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the development of sensors and probes, as well as in drug design where the compound can inhibit specific enzymes by binding to their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group.
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid: A similar compound with a trifluoromethyl group instead of a cyclopropyl group.
Pyridine-4-boronic acid: Another analog with a pyridine ring instead of a phenyl ring.
Uniqueness
(2-Cyclopropyl-5-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a pyrrolidinyl group, which confer distinct steric and electronic properties. These features make it particularly useful in specific synthetic applications and research areas where other boronic acids may not be as effective .
Eigenschaften
Molekularformel |
C13H18BNO2 |
|---|---|
Molekulargewicht |
231.10 g/mol |
IUPAC-Name |
(2-cyclopropyl-5-pyrrolidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H18BNO2/c16-14(17)13-9-11(15-7-1-2-8-15)5-6-12(13)10-3-4-10/h5-6,9-10,16-17H,1-4,7-8H2 |
InChI-Schlüssel |
BLVSLEPNLOIKCM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)N2CCCC2)C3CC3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




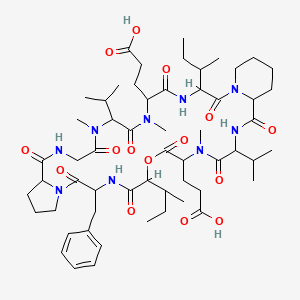
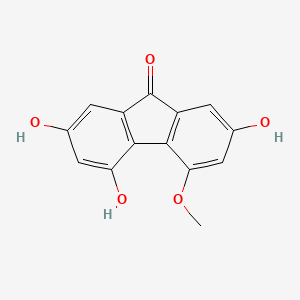

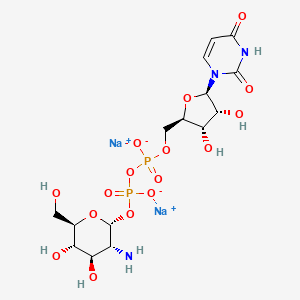
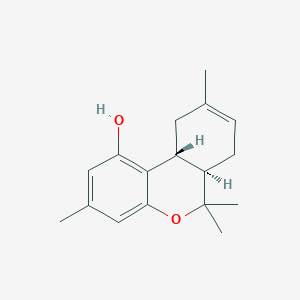
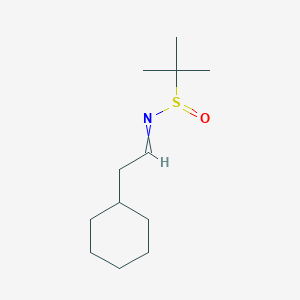
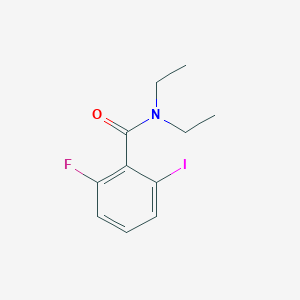

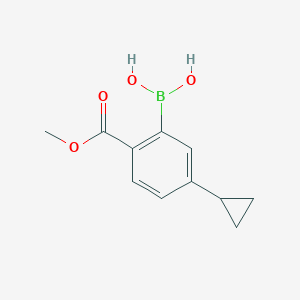
![2-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B14077477.png)
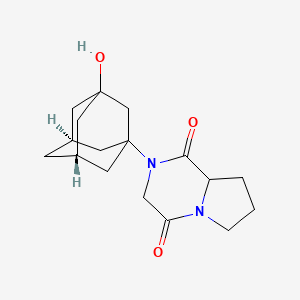
![2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile](/img/structure/B14077480.png)
